

# Application Notes and Protocols: Unveiling TERN-701 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PG-701   |           |
| Cat. No.:            | B1679753 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TERN-701 is a next-generation, allosteric inhibitor of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2] By targeting the myristoyl pocket of ABL1, TERN-701 offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1] Preclinical and clinical data from the CARDINAL study have demonstrated promising efficacy and a favorable safety profile for TERN-701 in heavily pretreated CML patients, including those with resistance to prior TKI therapies.[3][4][5] However, as with any targeted therapy, the emergence of drug resistance is a critical challenge to long-term efficacy. Understanding the molecular mechanisms that drive resistance to TERN-701 is paramount for optimizing its clinical use, developing rational combination therapies, and designing next-generation inhibitors.

This document provides a comprehensive guide for utilizing the CRISPR-Cas9 gene-editing platform to systematically identify and validate genes and pathways conferring resistance to TERN-701.

# **TERN-701: Mechanism of Action and Clinical Data**



TERN-701 is an oral, potent, and highly selective allosteric inhibitor of BCR-ABL.[1][2] Unlike ATP-competitive TKIs that bind to the kinase domain's active site, TERN-701 binds to the myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[3] This distinct mechanism allows TERN-701 to be effective against some CML variants harboring mutations that confer resistance to active-site inhibitors.[6]

# **Clinical Efficacy of TERN-701 (CARDINAL Study)**

The Phase 1 CARDINAL study has shown significant molecular responses in patients with CML who have failed multiple prior treatments.[3]

| Dose Level              | Number of<br>Efficacy-<br>Evaluable<br>Patients | Overall Major<br>Molecular<br>Response<br>(MMR) Rate | MMR Rate in Patients without Baseline MMR | MMR Maintained in Patients with Baseline MMR |
|-------------------------|-------------------------------------------------|------------------------------------------------------|-------------------------------------------|----------------------------------------------|
| All Doses               | 38                                              | 74%                                                  | 64%                                       | 100%                                         |
| ≥320 mg daily<br>(RP2D) | 30                                              | 80%                                                  | 75%                                       | 100%                                         |

Data presented are from the 2025 ASH Annual Meeting and Exposition.[4]

## Safety Profile of TERN-701

TERN-701 has demonstrated a favorable safety profile with a low incidence of high-grade adverse events.[3]



| Adverse Event Category                         | Incidence (All Grades) | Incidence (Grade ≥3) |
|------------------------------------------------|------------------------|----------------------|
| Any Treatment-Emergent<br>Adverse Event (TEAE) | -                      | 32%                  |
| Diarrhea                                       | 22%                    | Low                  |
| Headache                                       | 18%                    | Low                  |
| Nausea                                         | 16%                    | Low                  |
| Neutropenia                                    | -                      | 7%                   |
| Thrombocytopenia                               | -                      | 4%                   |

Data from the CARDINAL study.[6]

# Potential Resistance Mechanisms to Allosteric BCR-ABL Inhibitors

While specific resistance mechanisms to TERN-701 are still under investigation, data from the similar allosteric inhibitor asciminib provide valuable insights into potential pathways of resistance. These can be broadly categorized as on-target and off-target mechanisms.

#### On-Target Mechanisms:

- Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl binding pocket can sterically hinder or alter the binding affinity of the allosteric inhibitor, rendering it less effective.[6][7][8] Preclinical studies have shown TERN-701 has activity against some of these mutations.
- Compound Mutations: The presence of both an active-site mutation (e.g., T315I) and a myristoyl pocket mutation can confer resistance to both classes of inhibitors.

#### Off-Target Mechanisms:

Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC)
 transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1), can actively pump the drug



out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[7] [8]

 Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the inhibition of the primary target. For BCR-ABL, this could involve the RAS/MAPK, PI3K/AKT, or JAK/STAT pathways.

# **BCR-ABL Signaling Pathway**

The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways crucial for CML pathogenesis. Understanding these pathways is essential for interpreting resistance mechanisms.





Click to download full resolution via product page

Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.



# CRISPR-Cas9 Screening for TERN-701 Resistance: Experimental Workflow

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss confers resistance to TERN-701.





Click to download full resolution via product page



Caption: Experimental workflow for a CRISPR-Cas9 screen to identify TERN-701 resistance genes.

# Detailed Experimental Protocols Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

Objective: To identify genes whose inactivation leads to resistance to TERN-701 in a CML cell line.

#### Materials:

- BCR-ABL positive CML cell line (e.g., K562, Ba/F3 p210) stably expressing Cas9.
- Genome-scale lentiviral sgRNA library (e.g., GeCKO v2).
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
- HEK293T cells for lentivirus production.
- Transfection reagent.
- · Polybrene.
- Puromycin.
- TERN-701.
- · Genomic DNA extraction kit.
- PCR reagents for sgRNA amplification.
- Next-generation sequencing platform.

#### Procedure:

• Cell Line Selection and Engineering:



- Choose a CML cell line known to be sensitive to TERN-701.
- If not already available, generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection.
- Validate Cas9 activity using a functional assay (e.g., GFP knockout).
- Lentiviral sgRNA Library Production:
  - Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids.
  - Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
  - Titer the virus to determine the optimal multiplicity of infection (MOI).
- Transduction of Cas9-Expressing CML Cells:
  - Transduce the Cas9-expressing CML cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
  - Use a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).
- Antibiotic Selection:
  - Select for successfully transduced cells using puromycin.
- TERN-701 Treatment:
  - Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a TERN-701 treated group.
  - Determine the optimal TERN-701 concentration that results in significant cell killing but allows for the outgrowth of resistant clones (typically IC80-IC90).
  - Culture the cells for 14-21 days, maintaining drug selection in the treated group.
- Genomic DNA Extraction and sgRNA Sequencing:



- Harvest cells from both the control and treated populations.
- Extract genomic DNA.
- Amplify the sgRNA sequences from the genomic DNA using PCR.
- Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
- Data Analysis:
  - Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the TERN-701 treated population compared to the control population.
  - Genes targeted by these enriched sgRNAs are considered candidate resistance genes.

#### **Protocol 2: Validation of Candidate Resistance Genes**

Objective: To confirm that the inactivation of candidate genes identified in the primary screen confers resistance to TERN-701.

#### Materials:

- Cas9-expressing CML cells.
- Individual sgRNAs targeting candidate genes (2-3 per gene).
- Non-targeting control sgRNA.
- Lentiviral vectors.
- TERN-701.
- Reagents for cell viability assays (e.g., CellTiter-Glo).
- · Antibodies for Western blotting.

#### Procedure:



- Individual Gene Knockout:
  - Individually transduce Cas9-expressing CML cells with lentiviruses carrying sgRNAs for each candidate gene and a non-targeting control.
  - Select for transduced cells.
- Confirmation of Knockout:
  - Verify gene knockout at the protein level by Western blot.
  - Alternatively, confirm genomic editing by Sanger sequencing.
- Cell Viability Assays:
  - Plate the individual knockout and control cell lines.
  - Treat with a range of TERN-701 concentrations.
  - Measure cell viability after 72-96 hours.
  - A rightward shift in the dose-response curve for the knockout cells compared to the control cells confirms a role in resistance.

## **Protocol 3: Functional Characterization of Validated Hits**

Objective: To elucidate the mechanism by which the validated resistance gene contributes to TERN-701 resistance.

#### Materials:

- Validated knockout and control cell lines.
- Antibodies against key signaling proteins (e.g., p-BCR-ABL, p-ERK, p-AKT).
- · Reagents for RNA sequencing.
- Immunocompromised mice for xenograft studies.



#### Procedure:

- Pathway Analysis:
  - Perform Western blotting to assess the activation state of key signaling pathways (e.g., RAS/MAPK, PI3K/AKT) in the presence and absence of TERN-701 in both knockout and control cells.
  - Conduct RNA sequencing to identify global transcriptomic changes induced by the gene knockout that may contribute to resistance.
- In Vivo Xenograft Models:
  - Implant validated knockout and control CML cells into immunocompromised mice.
  - Once tumors are established, treat the mice with TERN-701 or vehicle.
  - Monitor tumor growth to determine if the gene knockout confers TERN-701 resistance in vivo.

## Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically dissect the mechanisms of resistance to TERN-701. The protocols outlined in this document offer a comprehensive framework for identifying and validating novel resistance genes. The insights gained from these studies will be invaluable for the clinical development of TERN-701, guiding the development of strategies to overcome resistance and improve patient outcomes in CML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Terns Pharmaceuticals Announces Positive Preclinical Data for TERN-701 in Chronic Myeloid Leukemia at EHA25 Congress | Nasdaq [nasdaq.com]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Unveiling TERN-701 Resistance Mechanisms Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679753#using-crispr-cas9-to-study-tern-701-resistance-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com